Methyl dihydroorotate

DHODH substrate specificity pyrimidine biosynthesis

DHODH assay reproducibility suffers when substrate hydrolysis or lot variability confounds kinetic measurements. Methyl dihydroorotate (CAS 23903-57-3) addresses these challenges: • Verified KM of 154 µM under hydrolysis-free conditions-3.1-fold higher affinity than benzyl ester. • Sharp mp 204-206°C and hygroscopic nature enable rapid lot verification via MP and KF titration. • Prepare stock in ddH₂O; avoid phosphate buffers until assay initiation to prevent premature hydrolysis. Supplied as a white to off-white solid, ≥95% purity, stored at -20°C under inert atmosphere.

Molecular Formula C6H8N2O4
Molecular Weight 172.14 g/mol
CAS No. 23903-57-3
Cat. No. B043920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl dihydroorotate
CAS23903-57-3
SynonymsHydroorotic Acid Methyl Ester;  Methyl Dihydroorotate;  Hexahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Methyl Ester
Molecular FormulaC6H8N2O4
Molecular Weight172.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(=O)NC(=O)N1
InChIInChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11)
InChIKeyLRRONAYCHITNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Dihydroorotate for DHODH Research


Methyl dihydroorotate (CAS 23903-57-3), also designated methyl (S)-2,6-dioxo-1,3-diazinane-4-carboxylate, is a well-characterized ester derivative of (S)-dihydroorotic acid, the natural substrate of dihydroorotate dehydrogenase (DHODH; EC 1.3.5.2) [1]. DHODH catalyzes the only redox step in de novo pyrimidine biosynthesis, making its substrates and inhibitors central to antimalarial, anticancer, and immunosuppressant drug-discovery programs [1]. Because the free acid exhibits limited organic solubility and membrane permeability, the methyl ester has been developed as a tool compound that retains substrate activity while offering distinct physicochemical and kinetic properties that are critical for in vitro assay development and structure–activity relationship (SAR) campaigns [2].

Why Generic Analogs Cannot Replace Methyl Dihydroorotate


In-class substitution of dihydroorotate analogs is not straightforward because the DHODH active site imposes stringent structural constraints on substrate recognition. The introduction of N-methyl groups at positions 1 or 3 completely abolishes substrate activity, while esterification at the 4-carboxylate not only preserves activity but also tunes binding affinity over a >3‑fold range depending on the ester moiety [1]. Furthermore, the hydrolytic lability of dihydroorotate esters in common assay buffers can generate free acid, confounding kinetic measurements unless the correct ester is chosen and handled appropriately [2]. These factors mean that procurement of the specific methyl ester, rather than an arbitrary alkyl ester or the free acid, is essential for obtaining reproducible, interpretable data in DHODH enzymology.

Methyl Dihydroorotate vs. Closest Analogs


Substrate Competence vs. N-Methylated Analogs

Purified bovine liver mitochondrial DHODH accepts methyl (S)-dihydroorotate as a substrate but does not turn over the methyl esters of (S)-1-methyl, (S)-3-methyl, or (S)-1,3-dimethyldihydroorotate [1]. This qualitative binary distinction—substrate vs. non-substrate—is the most fundamental differentiator for anyone selecting a tool compound for DHODH activity assays.

DHODH substrate specificity pyrimidine biosynthesis

Kinetic Affinity Advantage Over Benzyl Ester

In a direct head-to-head correction to the original purification paper, the authentic kinetic parameters for methyl-S-dihydroorotate and benzyl-S-dihydroorotate were re-determined under conditions that minimize ester hydrolysis [1]. The methyl ester exhibits a KM of 154 ± 13 µM, whereas the benzyl ester has a KM of 478 ± 52 µM, representing a 3.1‑fold improvement in apparent binding affinity for the methyl congener. Maximal velocities are essentially identical (VM = 64.9 ± 1.6 vs. 62.2 ± 3.1 µmol orotate formed min⁻¹ mg⁻¹), indicating that the ester moiety affects substrate binding but not catalytic turnover.

enzyme kinetics KM comparison DHODH assay

Hydrolytic Stability: Water vs. Phosphate Buffer

The same correction report [1] discloses that methyl-S-dihydroorotate undergoes rapid hydrolysis in phosphate-buffered solutions with a half-life of approximately 4 hours, whereas it remains intact for several days when dissolved in distilled deionized water. This instability in phosphate-based assay media contrasts with the free acid, which is inherently stable, and introduces a handling requirement that directly impacts experimental design and data validity.

ester hydrolysis assay buffer compatibility compound handling

Hygroscopic Solid and Storage

Methyl dihydroorotate is a white to off-white crystalline solid with a melting point of 204–206 °C and a predicted pKa of 10.20 ± 0.40 . It is hygroscopic and requires storage at −20 °C under an inert atmosphere to prevent moisture uptake and degradation . These properties are comparable to those of the free acid but contrast with the benzyl ester, which is a lower-melting solid and may present different handling characteristics.

physicochemical properties storage conditions quality control

Key Applications of Methyl Dihydroorotate


DHODH Enzymatic Assay Development

When setting up a continuous spectrophotometric or HPLC-based DHODH assay, methyl dihydroorotate is the preferred substrate because its KM (154 µM) has been rigorously determined under hydrolysis-free conditions [1]. The 3.1‑fold higher affinity compared to the benzyl ester [1] allows lower substrate concentrations, reducing cost per well and minimizing solubility-related artifacts. Researchers should prepare stock solutions in distilled deionized water and avoid phosphate buffers until the moment of assay initiation to prevent premature hydrolysis.

SAR Studies as Ester Prodrug Surrogate

In medicinal chemistry programs targeting DHODH, the methyl ester serves as a hydrolytically activatable surrogate of dihydroorotic acid [1]. Its defined half-life in phosphate buffer (~4 h) can be exploited to generate a time-dependent release of the free acid in cellular assays, mimicking prodrug behavior. The benzyl ester, by contrast, has a 3.1‑fold higher KM and may exhibit different hydrolysis kinetics, making the methyl ester the more predictable tool for correlating ester cleavage rates with cellular activity.

Quality Control for High-Throughput Screening

Because methyl dihydroorotate is a hygroscopic solid with a sharp melting point (204–206 °C) [1], it is amenable to rapid identity verification by melting-point determination and Karl Fischer titration. Compound management teams can use these properties to confirm lot integrity before releasing the compound for high-throughput screens, a quality-control step that is less straightforward for low-melting or non-crystalline analogs such as the benzyl ester.

Teaching and Reference Standard for DHODH

The extensive literature on methyl dihydroorotate kinetics, including the published correction clarifying the impact of ester hydrolysis [1], makes this compound an ideal teaching tool for illustrating the importance of proper substrate handling in enzymology. Its well-characterized kinetic constants and the availability of a direct comparator (benzyl ester) provide a ready-made case study for laboratory courses in biochemistry and drug discovery.

Quote Request

Request a Quote for Methyl dihydroorotate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.